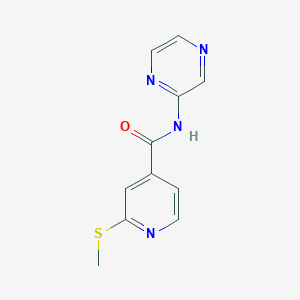

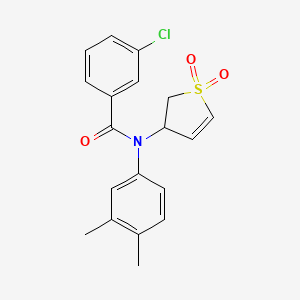

![molecular formula C20H21N3O3 B2836294 4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine CAS No. 613665-49-9](/img/structure/B2836294.png)

4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyridine ring with methoxyethoxy groups attached at the 2 and 6 positions, and another pyridine ring attached at the 4 position. The exact structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the literature. It’s possible that it could participate in various types of reactions depending on the conditions, such as substitution or addition reactions .Aplicaciones Científicas De Investigación

Polymer Synthesis and Materials Science

Synthesis of Conducting Polymers : Derivatized bis(pyrrol-2-yl) arylenes, including methoxy derivatives, have been synthesized and evaluated for their conductivity and polymerization behavior. These materials show promise for applications in conducting polymers due to their low oxidation potentials and stability in conducting form (Sotzing et al., 1996).

Development of Polyimides : Novel pyridine-containing aromatic dianhydride monomers have been synthesized, leading to the preparation of new polyimides with pyridine moieties. These polyimides exhibit good solubility, thermal stability, and outstanding mechanical properties, making them suitable for high-performance material applications (Xiaolong Wang et al., 2006).

Catalysis and Chemical Synthesis

- Catalytic Applications in Polymerization : Aluminum complexes based on substituted pyridine dialcohols have shown effectiveness as initiators in the ring-opening polymerization of l-lactide and ε-caprolactone. These findings highlight the potential of these complexes in controlled polymer synthesis, demonstrating moderate activity with controlled or immortal character (M. M. Kireenko et al., 2015).

Luminescence and Optical Applications

- Development of Luminescent Materials : Investigations into the protonation of specific pyridyl benzene derivatives have revealed methods to control chain structure and tune luminescence in heteroatomic conjugated polymers. This approach extends pi-conjugation through intramolecular hydrogen bonding, significantly impacting the optical properties for potential use in electroluminescent devices (A. Monkman et al., 2002).

Advanced Functional Materials

- Phosphorescent Zwitterionic Iridium(III) Complexes : The creation of phosphorescent zwitterionic bis(heteroleptic) Ir(III) compounds with pyridyl ligands introduces a new class of materials for luminescent applications. These compounds exhibit blue phosphorescence and are highlighted for their structural stability and high quantum yields, suitable for high-temperature applications and as efficient phosphorescent emitters (Jonathan C. Axtell et al., 2016).

Mecanismo De Acción

Mode of Action

Without specific knowledge of the compound’s targets, the mode of action is difficult to determine. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it may interact with various biochemical pathways, potentially influencing cellular processes .

Pharmacokinetics

The presence of multiple ether groups may influence its solubility and absorption .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Specific details about how these factors affect “4-[2-(2-methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine” are currently unknown .

Safety and Hazards

Propiedades

IUPAC Name |

4-[2-(2-methoxyethoxy)ethoxy]-2,6-dipyridin-2-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-24-10-11-25-12-13-26-16-14-19(17-6-2-4-8-21-17)23-20(15-16)18-7-3-5-9-22-18/h2-9,14-15H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLGNVPDPDUFJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC1=CC(=NC(=C1)C2=CC=CC=N2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2-Methoxyethoxy)ethoxy]-2,6-bis(2-pyridyl)pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]methanesulfonamide](/img/structure/B2836215.png)

![9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2836217.png)

![4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2836225.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2-fluorobenzamide](/img/structure/B2836227.png)

![3-[5-(4-Bromophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2836230.png)

![3-(3-Methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2836233.png)

![2-[1-(4-Methylthiophene-2-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2836234.png)